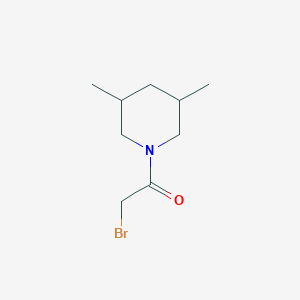![molecular formula C8H8Cl2N2O3 B8553260 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol](/img/structure/B8553260.png)
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a hydroxymethyl group attached to a cyclopropoxy ring at position 6, and a hydroxyl group at position 5 of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropanation: The cyclopropoxy group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the pyrimidine ring. This step may require the use of a cyclopropyl halide and a strong base such as sodium hydride (NaH).
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde (HCHO) and a suitable catalyst.
Hydroxylation: The hydroxyl group at position 5 is introduced via a hydroxylation reaction, which may involve the use of hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, where the chlorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of dechlorinated derivatives
Substitution: Formation of substituted pyrimidine derivatives
科学的研究の応用
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol can be compared with other similar compounds, such as:
2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine: Similar in structure but lacks the hydroxymethyl and cyclopropoxy groups.
Carbamic acid,(2,3-dihydro-1h-indol-7-yl)methyl-,1,1-dimethylethyl ester: Contains different functional groups and exhibits different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C8H8Cl2N2O3 |
|---|---|
分子量 |
251.06 g/mol |
IUPAC名 |
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol |
InChI |
InChI=1S/C8H8Cl2N2O3/c9-5-4(14)6(12-7(10)11-5)15-8(3-13)1-2-8/h13-14H,1-3H2 |
InChIキー |
QNGSEACFWMVLOM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)OC2=C(C(=NC(=N2)Cl)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-[(1R)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B8553213.png)


![2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B8553246.png)

![5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8553279.png)
![6-Bromo-2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8553286.png)
